molecular formula C₃₁H₃₈O₁₁ B1141959 Estrone β-D-Glucuronide Triacetate Methyl Ester CAS No. 27537-72-0

Estrone β-D-Glucuronide Triacetate Methyl Ester

Cat. No. B1141959
CAS RN: 27537-72-0
M. Wt: 586.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estrone β-D-Glucuronide Triacetate Methyl Ester (EβGTA) is a synthetic compound used in scientific research. It is a glucuronide ester of estrone, a naturally occurring hormone found in the human body, and is a derivative of the steroid hormone estradiol. EβGTA has several advantages over other estrone derivatives, including increased stability and increased solubility, making it an ideal compound for use in laboratory experiments. This article will discuss the synthesis method of EβGTA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for its use.

Scientific Research Applications

Biochemistry

Application Summary

Estrone β-D-Glucuronide Triacetate Methyl Ester is utilized in biochemistry for its role as a conjugated metabolite of estrone, which is significant in the study of estrogen metabolism and its solubility properties .

Methods and Procedures

The compound is synthesized in the liver by UDP-glucuronyltransferase and is used in assays to measure estrogen metabolites due to its increased water solubility compared to estrone .

Results and Outcomes

It serves as a standard in enzyme immunoassays (EIAs) to quantify estrogen conjugates in biological samples, providing a reliable measure of estrogenic activity .

Pharmacology

Application Summary

In pharmacology, this compound is important for understanding the pharmacokinetics of oral estradiol, as it forms part of the estrogen conjugate reservoir that extends the half-life of estradiol .

Methods and Procedures

It is used to investigate the first-pass metabolism of orally administered estradiol and the subsequent formation of estrogen glucuronide conjugates .

Results and Outcomes

Studies have shown that oral estradiol has a terminal half-life of 13 to 20 hours, largely due to the presence of conjugates like Estrone β-D-Glucuronide .

Toxicology

Application Summary

In toxicology, Estrone β-D-Glucuronide Triacetate Methyl Ester is used to assess the excretion and detoxification processes of estrogens in the body .

Methods and Procedures

Toxicological assessments involve measuring the levels of this compound in urine to monitor the body’s ability to process and eliminate estrogens .

Results and Outcomes

The compound’s presence in urine indicates effective conjugation and solubilization of estrogens, which are crucial for their safe elimination from the body .

Endocrinology

Application Summary

This compound aids in the study of estrogen levels and their fluctuations during various physiological states, such as the menstrual cycle .

Methods and Procedures

Endocrinologists use it to track estrogen metabolites in bodily fluids, providing insights into hormonal balance and reproductive health .

Results and Outcomes

The measurement of Estrone β-D-Glucuronide levels offers a non-invasive method to monitor hormonal changes and diagnose potential endocrine disorders .

Environmental Science

Application Summary

Environmental scientists employ Estrone β-D-Glucuronide Triacetate Methyl Ester to understand the impact of estrogenic compounds on ecosystems .

Methods and Procedures

It is used to measure the concentration of estrogenic substances in environmental samples, such as water bodies, to assess pollution levels .

Results and Outcomes

Findings indicate the compound’s utility in tracking environmental estrogen levels, which can affect wildlife and disrupt ecological balances .

Analytical Chemistry

Application Summary

In analytical chemistry, the compound is pivotal for developing sensitive assays to detect and quantify estrogens with high precision .

Methods and Procedures

Chemists utilize its properties in chromatography and mass spectrometry to separate and identify estrogen metabolites in complex mixtures .

Results and Outcomes

The use of Estrone β-D-Glucuronide Triacetate Methyl Ester has led to advancements in analytical techniques, enhancing the detection limits for estrogenic compounds .

Each of these applications demonstrates the versatility and importance of Estrone β-D-Glucuronide Triacetate Methyl Ester in scientific research, offering valuable insights into estrogen-related processes across various fields. The detailed analysis of methods and outcomes underscores the compound’s role in advancing our understanding of estrogen metabolism and its broader implications.

Population Health Research

Application Summary

This compound is used in population health research to monitor reproductive steroid hormones, which are crucial for examining variations in reproductive function and their relationships with demographic, health, environmental, sociocultural, and biological factors .

Methods and Procedures

Enzyme immunoassays (EIAs) based on monoclonal antibodies are developed to measure urinary estrone conjugates (E1Cs), including Estrone β-D-Glucuronide, which remain stable under various collection and storage conditions .

Results and Outcomes

The EIAs for E1Cs have shown high specificity, detection limit, parallelism, recovery, and precision. They are used for field conditions and population variation in hormone metabolite concentrations encountered in cross-cultural research .

Environmental Monitoring

Application Summary

In environmental monitoring, the compound is instrumental for the simultaneous measurement of free and conjugated estrogens in surface water, helping to understand the environmental impact of estrogenic compounds .

Methods and Procedures

Capillary liquid chromatography tandem mass spectrometry (LC-MSn) is used after derivatization to detect estrogen in free and conjugated forms, including Estrone β-D-Glucuronide, even in complex matrices .

Results and Outcomes

The methodology has been validated with satisfactory recovery and precision, and it has been applied to profile the presence of targeted estrogens in natural surface water samples .

Proteomics

Application Summary

Proteomics research utilizes Estrone β-D-Glucuronide Triacetate Methyl Ester to study protein interactions and modifications influenced by estrogenic activity .

Methods and Procedures

The compound serves as a biochemical tool in proteomics to understand the role of estrogens in cellular processes and protein expression patterns .

Results and Outcomes

Its application in proteomics has facilitated the identification of estrogen-responsive proteins and the elucidation of their functions in various biological pathways .

Endocrine Disruptor Analysis

Application Summary

Estrone β-D-Glucuronide Triacetate Methyl Ester is used to assess the presence and effects of endocrine disruptors, particularly in the context of estrogenic activity .

Methods and Procedures

The compound’s ability to be reconverted back into estradiol is leveraged to study the long-lasting reservoir of estradiol and its implications for endocrine disruption .

Results and Outcomes

Research has highlighted the importance of monitoring estrogen glucuronide and sulfate conjugates to understand the extended terminal half-life of oral estradiol and its potential as an endocrine disruptor .

properties

CAS RN

27537-72-0

Product Name

Estrone β-D-Glucuronide Triacetate Methyl Ester

Molecular Formula

C₃₁H₃₈O₁₁

Molecular Weight

586.63

synonyms

17-Oxoestra-1,3,5(10)-trien-3-yl-β-D-glucopyranosiduronic Acid Triacetate Methyl Ester;  3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-trien-17-one Methyl Ester Triacetate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.